![molecular formula C8H11N3O4S B1375027 2-(Ethylamino)-5-nitrobenzene-1-sulfonamide CAS No. 127781-69-5](/img/structure/B1375027.png)
2-(Ethylamino)-5-nitrobenzene-1-sulfonamide
Overview
Description
2-(Ethylamino)-5-nitrobenzene-1-sulfonamide, also known as N-ethyl-5-nitro-1-sulfamoylbenzamide (ENSB) is an organic compound that has a wide range of applications in scientific research. It is a colorless solid that is soluble in water and other organic solvents. The compound has been used in the synthesis of various compounds, including drugs, and in the study of biochemical and physiological processes.
Scientific Research Applications
Corrosion Inhibition
2-(Ethylamino)-5-nitrobenzene-1-sulfonamide: has been identified as an efficient compound for inhibiting corrosion . Its high activity as an inhibitor is attributed to its ability to stabilize the hydroxide surface film and by its adsorption onto bare metal sites . This makes it particularly useful in industrial settings where metal preservation is crucial.
Organic Synthesis
The compound’s structure, featuring both an amino and a nitro group, makes it a valuable starting material in organic synthesis . It can be used to create a variety of complex molecules, serving as a building block in the synthesis of pharmaceuticals, dyes, and polymers.
Medicinal Chemistry
In medicinal chemistry, 2-(Ethylamino)-5-nitrobenzene-1-sulfonamide could be explored for its potential biological activity. The presence of the sulfonamide group is common in many therapeutic drugs, and thus, it may serve as a scaffold for drug design, particularly in the development of diuretics, antidiabetic agents, and antibiotics.
properties
IUPAC Name |
2-(ethylamino)-5-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4S/c1-2-10-7-4-3-6(11(12)13)5-8(7)16(9,14)15/h3-5,10H,2H2,1H3,(H2,9,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBGAFYZVLTEAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylamino)-5-nitrobenzene-1-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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